N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}pyridine-3-carboxamide
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Overview
Description
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}pyridine-3-carboxamide is a chemical compound with significant potential in various fields of research. This compound is known for its unique structure, which combines a pyridine ring with a cyclohexyl group and a dimethylphenyl carbamoyl moiety. It has been studied for its diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 2,6-dimethylphenyl isocyanate: This intermediate is synthesized by reacting 2,6-dimethylaniline with phosgene under controlled conditions.
Formation of the cyclohexylamine derivative: Cyclohexylamine is reacted with the 2,6-dimethylphenyl isocyanate to form the corresponding urea derivative.
Coupling with pyridine-3-carboxylic acid: The urea derivative is then coupled with pyridine-3-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cell function and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}pyridine-3-carboxamide can be compared with other similar compounds, such as:
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}pyridine-2-carboxamide: This compound has a similar structure but with the carboxamide group at the 2-position of the pyridine ring.
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}pyridine-4-carboxamide: This compound has the carboxamide group at the 4-position of the pyridine ring.
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}pyridine-3-sulfonamide: This compound has a sulfonamide group instead of a carboxamide group at the 3-position of the pyridine ring.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which distinguish it from these similar compounds.
Properties
IUPAC Name |
N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-15-8-6-9-16(2)18(15)23-20(26)21(11-4-3-5-12-21)24-19(25)17-10-7-13-22-14-17/h6-10,13-14H,3-5,11-12H2,1-2H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXKKWWAHQDSEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)NC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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